BenchChemオンラインストアへようこそ!

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Screening Library Diversity

N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923228-06-2) is a synthetic small-molecule screening compound (MW 396.47, C₂₀H₂₀N₄O₃S) that integrates three pharmacophoric elements: a furan-2-carboxamide moiety, a 2-aminothiazole core, and an N-phenylpiperazine group linked via a 2-oxoethyl bridge. Each substructural unit independently appears in various bioactive chemotypes—furan-carboxamide-bearing thiazoles have demonstrated antimicrobial activity , while phenylpiperazine-thiazole conjugates have been explored for α-adrenolytic applications —but their simultaneous assembly within a single, commercially available entity represents a distinct structural profile for screening library procurement.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 923228-06-2
Cat. No. B2551614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide
CAS923228-06-2
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C20H20N4O3S/c25-18(24-10-8-23(9-11-24)16-5-2-1-3-6-16)13-15-14-28-20(21-15)22-19(26)17-7-4-12-27-17/h1-7,12,14H,8-11,13H2,(H,21,22,26)
InChIKeyZPKQMEFOIMSQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923228-06-2): Compound Class and Procurement Context


N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923228-06-2) is a synthetic small-molecule screening compound (MW 396.47, C₂₀H₂₀N₄O₃S) that integrates three pharmacophoric elements: a furan-2-carboxamide moiety, a 2-aminothiazole core, and an N-phenylpiperazine group linked via a 2-oxoethyl bridge . Each substructural unit independently appears in various bioactive chemotypes—furan-carboxamide-bearing thiazoles have demonstrated antimicrobial activity [1], while phenylpiperazine-thiazole conjugates have been explored for α-adrenolytic applications [2]—but their simultaneous assembly within a single, commercially available entity represents a distinct structural profile for screening library procurement.

Why In-Class Substitution of N-(4-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide Fails Without Empirical Validation


The phenylpiperazine-thiazole-furan chemotype encompasses compounds with divergent pharmacological signatures that cannot be inferred from structural similarity alone. The target compound's distinguishing feature—a 2-oxoethyl linker bridging the thiazole C4 position to the N-phenylpiperazine amide—contrasts with the alkyl-linked variants described in US3872124, which exhibit α-adrenolytic activity [1]. Meanwhile, the furan-2-carboxamide substituent at the thiazole 2-amino position differs from the nitrofuran analogs (e.g., 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide derivatives) that have yielded MIC values of 0.27 μg/mL against M. tuberculosis H37Ra [2]. Substituting any in-class analog for this specific compound without empirical confirmation of target engagement, selectivity profile, and physicochemical behavior therefore risks introducing uncharacterized variables into a screening cascade.

Quantitative Differentiation Evidence for N-(4-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923228-06-2) vs. Structural Analogs


Structural Hybridization: Simultaneous Incorporation of Three Pharmacophoric Motifs vs. Simpler Furancarboxamide-Thiazole Scaffolds

The target compound uniquely combines an N-phenylpiperazine moiety (linked via a 2-oxoethyl spacer to the thiazole C4), a 2-aminothiazole core, and a furan-2-carboxamide group within a single molecule. In contrast, the simpler scaffold N-(thiazol-2-yl)furan-2-carboxamide (C₈H₆N₂O₂S, MW 194.21) lacks both the phenylpiperazine substituent and the oxoethyl linker [1]. This structural expansion increases the molecular weight by approximately 104% (from 194.21 to 396.47 Da) and introduces two additional hydrogen bond acceptor sites (from 3 to 6) and an additional aromatic ring system, substantially altering the pharmacophoric footprint .

Medicinal Chemistry Fragment-Based Drug Design Screening Library Diversity

Linker Architecture: 2-Oxoethyl Bridge at Thiazole C4 vs. Alkyl-Linked Phenylpiperazine-Thiazole Carboxamides

The target compound employs a 2-oxoethyl linker connecting the thiazole C4 position to the N-phenylpiperazine amide carbonyl, creating an acetamide-type junction. This differs from the alkyl-linked thiazole-5-carboxamides described in US3872124, where the phenylpiperazine is attached via a simple alkyl chain (n = 2 to 5 methylene units) to the thiazole-5-carboxamide nitrogen, producing compounds with documented α-adrenolytic activity [1]. The 2-oxoethyl linker introduces an additional carbonyl group (contributing one H-bond acceptor) and restricts conformational flexibility near the thiazole ring compared to the fully saturated alkyl spacers of the comparator class.

Structure-Activity Relationship Linker Engineering α-Adrenergic Pharmacology

Furan Substitution Pattern: Unsubstituted Furan-2-Carboxamide vs. Nitrofuran Antibacterial Derivatives

The target compound bears an unsubstituted furan-2-carboxamide at the thiazole 2-amino position. This distinguishes it from the 5-nitrofuran-2-carboxamide derivatives reported by Ran et al. (2016), where the most potent compound 18e (with a benzamide substituent at the benzene 3-position) achieved MIC values of 0.27 μg/mL against M. tuberculosis H37Ra and 1.36 μg/mL against S. aureus, with an IC₅₀ of 50.2 μM against Vero cells [1]. The absence of the 5-nitro group in the target compound eliminates the redox-cycling liability associated with nitrofuran antibacterials while also removing the structural determinant of their antimicrobial potency, rendering the target compound pharmacologically distinct.

Antimicrobial Screening Cytotoxicity Profiling Nitrofuran SAR

Physicochemical Property Profile: Calculated cLogP and LogD Differentiate from Simpler Thiazole-Furan Analogs

The target compound exhibits computed cLogP of 2.956 and logD of 2.9307 at physiological pH, reflecting balanced lipophilicity contributed by the phenylpiperazine and furan moieties . This places the compound within the favorable range for CNS drug-like properties (cLogP typically 1–4) while maintaining a topological polar surface area (tPSA) of approximately 61.8 Ų—below the 90 Ų threshold commonly associated with oral CNS penetration . In contrast, the simpler N-(thiazol-2-yl)furan-2-carboxamide (MW 194.21) is predicted to have substantially lower logP owing to the absence of the lipophilic phenylpiperazine substituent, though explicit comparative cLogP data for this comparator are not available in the primary literature [1].

ADME Prediction Lipophilicity Optimization Compound Quality Metrics

Commercial Availability and Purity Specification: Defined Procurement-Grade Identity

The compound is cataloged by ChemDiv as screening compound F186-0940 with a purity specification of ≥95% and available in quantities of 92 mg stock . It is also listed by Chemenu as catalog number CM1009162 at 95%+ purity . This dual-supplier availability with documented purity specifications contrasts with many close structural analogs—such as N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide (featuring a propyl linker) and N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)benzamide (benzamide replacing furan-2-carboxamide)—which lack comparable catalog transparency or verified stock availability from reputable screening compound vendors.

Chemical Procurement Screening Collection Quality Control

Recommended Research Applications for N-(4-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide Based on Quantitative Differentiation Evidence


CNS-Targeted Screening Library Expansion via Phenylpiperazine-Containing Chemotypes

The compound's calculated cLogP of 2.956 and tPSA of ~61.8 Ų place it within favorable CNS drug-like physicochemical space, while the N-phenylpiperazine moiety—a privileged scaffold for aminergic GPCR and ion channel targets—provides a starting point for CNS hit discovery . Unlike the simpler N-(thiazol-2-yl)furan-2-carboxamide core, the target compound offers the phenylpiperazine pharmacophore pre-installed, eliminating the need for post-screening fragment elaboration to introduce this recognition element [1]. Procurement is recommended for screening cascades targeting dopamine, serotonin, and adrenergic receptor panels where phenylpiperazine-containing compounds have established precedent [2].

Antimicrobial Screening with Non-Nitrofuran Chemotype Differentiation

The compound's unsubstituted furan-2-carboxamide distinguishes it from the 5-nitrofuran antibacterial series, where the nitro group is both the pharmacophoric determinant of potency (MIC 0.27–1.36 μg/mL) and the source of potential genotoxicity . Procuring this compound enables antimicrobial screening that probes the contribution of the thiazole-furan core to antibacterial activity independent of the redox-cycling nitrofuran mechanism, potentially identifying leads with differentiated safety profiles [1].

Chemical Probe Development Leveraging the 2-Oxoethyl Linker as a Conformational Constraint Element

The 2-oxoethyl linker introduces a carbonyl group at the junction between the thiazole and phenylpiperazine moieties, creating a partial conformational restriction not present in the fully saturated alkyl-linked analogs of US3872124 . This structural feature may confer distinct binding poses at protein targets where the linker carbonyl engages in hydrogen bonding with the target surface. Researchers pursuing structure-based design of thiazole-piperazine conjugates should consider this compound as a constrained-linker reference for SAR studies comparing flexible vs. conformationally restricted linker series [1].

Diversity-Oriented Synthesis Library Sourcing for Fragment Combination Analysis

The simultaneous incorporation of three distinct pharmacophoric units—furan-2-carboxamide, 2-aminothiazole, and N-phenylpiperazine—within a single screening compound makes it suitable for fragment combination studies and chemogenomic profiling . When used alongside simpler fragment-like comparators such as N-(thiazol-2-yl)furan-2-carboxamide, researchers can deconvolute which substructural elements drive target engagement, providing a more informative screening outcome than employing either fragment alone [1].

Quote Request

Request a Quote for N-(4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.